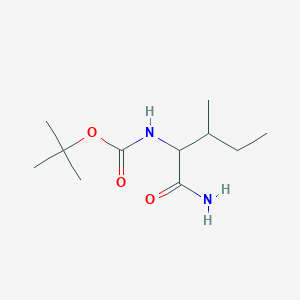

N-tert-Butoxycarbonyl-L-isoleucineamide

Description

BenchChem offers high-quality N-tert-Butoxycarbonyl-L-isoleucineamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-Butoxycarbonyl-L-isoleucineamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(1-amino-3-methyl-1-oxopentan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-6-7(2)8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLNERXKXKBCJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Solubility Properties and Solvation Thermodynamics of Boc-L-isoleucineamide in Organic Solvents

Executive Summary

Boc-L-isoleucineamide (N-tert-butoxycarbonyl-L-isoleucineamide, CAS: 94888-34-3) is a highly specialized intermediate utilized extensively in liquid-phase peptide synthesis and the engineering of supramolecular organogelators. While the presence of the bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group suggests high solubility in standard organic solvents, the molecule's C-terminal primary amide fundamentally alters its solid-state physics. This whitepaper provides an in-depth mechanistic analysis of the solubility properties of Boc-L-isoleucineamide, detailing the thermodynamic causality behind solvent selection and providing self-validating protocols for its handling and purification.

Structural Rationale and Solvation Thermodynamics

The solubility behavior of Boc-L-isoleucineamide is dictated by a thermodynamic tug-of-war between its lipophilic and hydrophilic moieties. The molecule features a hydrophobic sec-butyl side chain and a lipophilic Boc group, which theoretically promote solubility in non-polar media. However, the C-terminal primary amide (-CONH₂) acts as both a strong hydrogen-bond donor (via two protons) and a hydrogen-bond acceptor (via the carbonyl oxygen).

This primary amide facilitates the formation of a highly stable, bidentate intermolecular hydrogen-bonding network in the solid state. The macroscopic manifestation of this strong crystal lattice is the compound's notably high melting point of 166–167 °C, as documented in the 1[1]. To achieve dissolution, the solvation energy provided by the chosen organic solvent must thermodynamically exceed this substantial lattice enthalpy.

Thermodynamic solvation pathways of Boc-Ile-NH2 based on solvent polarity and H-bonding capacity.

Quantitative Solubility Profile

The table below summarizes the solubility characteristics of Boc-L-isoleucineamide across various solvent classes, synthesized from empirical handling data and structural extrapolation.

| Solvent Category | Representative Solvent | Estimated Solubility (25°C) | Solvation Mechanism & Practical Remarks |

| Polar Aprotic | DMF, DMSO | High (>100 mg/mL) | Strong H-bond acceptors readily disrupt the amide lattice. Ideal for stock solutions. |

| Polar Aprotic | Tetrahydrofuran (THF) | Moderate to High | Good H-bond acceptor; frequently used as a co-solvent to force dissolution in non-polar media[2]. |

| Moderately Polar | Ethyl Acetate (EtOAc) | Moderate (~20-50 mg/mL) | Requires heating for full dissolution; serves as the premier primary solvent for recrystallization[1][3]. |

| Halogenated | Chloroform (CHCl₃) | Low to Moderate | Weak dipole moment requires significantly larger solvent volumes to achieve complete dissolution[1]. |

| Non-Polar | Toluene, Hexane | Very Low (<1 mg/mL) | Incapable of breaking strong intermolecular H-bonds. Hexane acts as an excellent anti-solvent[2][3]. |

| Polar Protic | Water | Insoluble | The bulky hydrophobic sec-butyl and Boc groups prevent aqueous solvation entirely[4]. |

Mechanistic Causality in Solvent Selection

The Toluene and Chloroform Anomaly

A common pitfall in peptide synthesis workflows is assuming that Boc-protected amino acids will readily dissolve in standard extraction or reaction solvents like toluene or chloroform. However, as noted in doctoral research from the 2[2], Boc-Ile-NH₂ exhibits remarkably poor solubility in pure toluene. The solvent-solute interactions in toluene are driven purely by weak London dispersion forces interacting with the aliphatic side chains, which are thermodynamically insufficient to overcome the enthalpic penalty of breaking the amide-amide hydrogen bonds.

To bypass this, researchers must engineer solvent systems capable of competitive hydrogen bonding. Adding a polar aprotic co-solvent like THF to toluene acts as a localized hydrogen-bond acceptor, effectively solvating the amide protons and driving the compound into solution[2]. Similarly, when using chloroform, the weak dipole moment necessitates the use of substantially larger solvent volumes to maintain solubility, a modification explicitly required to prevent premature precipitation during amidation reactions[1].

Applications in Supramolecular Chemistry

The exact property that makes Boc-Ile-NH₂ difficult to dissolve in non-polar solvents—its strong propensity for intermolecular hydrogen bonding—makes it an exceptional building block for supramolecular chemistry. Derivatives of this compound are utilized as superorganogelators capable of gelling vegetable oils at concentrations as low as 0.02 wt%, relying entirely on the self-assembly of these hydrogen-bonded networks[3].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Optimized Dissolution for Liquid-Phase Coupling

When preparing Boc-Ile-NH₂ for subsequent deprotection or coupling reactions, achieving a true solution (rather than a fine suspension) is critical to ensure stoichiometric accuracy and prevent localized side reactions.

-

Weighing: Accurately weigh the required mass of solid Boc-Ile-NH₂ into a dry reaction vessel.

-

Primary Solvation: Add a polar aprotic solvent (e.g., DMF or THF) at a ratio of 5 mL per gram of substrate. Stir at 300 rpm at ambient temperature (20–25 °C).

-

Co-Solvent Addition (If non-polar media is required): If the downstream reaction mandates a non-polar solvent like toluene, suspend the solid in toluene first. Add THF dropwise under continuous stirring until the suspension completely clears[2].

-

Validation Step: Cease stirring and visually inspect the solution against a dark background. The liquid must be completely transparent with no Tyndall effect (light scattering), confirming the total disruption of the crystal lattice.

Protocol B: Purification via EtOAc/Hexane Recrystallization

The literature establishes Ethyl Acetate (EtOAc) and Hexane as the optimal solvent/anti-solvent pair for purifying Boc-protected amino acid amides[1][3].

-

Primary Dissolution: Suspend crude Boc-Ile-NH₂ in a minimal volume of EtOAc.

-

Thermal Disruption: Heat the suspension gradually to near reflux (approx. 70–75 °C) while stirring until the solid is completely dissolved.

-

Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel to remove any insoluble impurities or polymerized byproducts.

-

Anti-Solvent Addition: Remove the filtrate from the heat source. While the solution is still warm, add Hexane dropwise until a faint, persistent turbidity is observed.

-

Controlled Crystallization: Allow the mixture to cool slowly to room temperature undisturbed to promote the growth of large, pure crystals. Subsequently, transfer the flask to a 4 °C environment for 2 hours to maximize yield.

-

Collection: Isolate the white crystalline solid via vacuum filtration and wash with ice-cold hexane. Dry under a high vacuum for 12 hours.

-

Validation Step: Determine the melting point of the dried crystals. A successful and pure recrystallization will yield a sharp melting point precisely at 166–167 °C [1]. A depressed or broad melting range indicates trapped solvent or incomplete purification.

Step-by-step recrystallization workflow for Boc-Ile-NH2 using the EtOAc/Hexane anti-solvent system.

References

-

Convenient Synthesis of N-Protected Amino Acid Amides Bulletin of the Chemical Society of Japan, Vol. 61, No. 7[Link]

-

THÈSE POUR OBTENIR LE GRADE DE DOCTEUR DE L'UNIVERSITÉ DE MONTPELLIER École Nationale Supérieure de Chimie de Montpellier (ENSCM)[Link]

-

COMPOSITION COMPRISING OXALAMIDE GELATORS AND VEGETABLE OIL (EP 3897560 B1) European Patent Office[Link]

Sources

Comprehensive Technical Guide on N-Boc-L-isoleucine amide: Chemical Identity, Synthesis, and Applications in Drug Development

As a Senior Application Scientist in peptide chemistry and drug development, I present this authoritative whitepaper to elucidate the chemical identity, mechanistic utility, and synthetic protocols surrounding N-Boc-L-isoleucine amide . This chiral building block is a cornerstone in modern organic synthesis, serving as a critical intermediate in the development of complex peptidomimetics and active pharmaceutical ingredients (APIs).

Chemical Identity & Quantitative Data

N-Boc-L-isoleucine amide (commonly abbreviated as Boc-Ile-NH₂) is an amino acid derivative where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid has been converted into a primary amide.

To ensure absolute clarity in procurement and analytical verification, the core physicochemical and nomenclature data are summarized in the table below[1][2]:

| Property | Value |

| Chemical Name | N-Boc-L-isoleucine amide |

| Common Synonyms | Boc-Ile-NH₂, N-tert-Butoxycarbonyl-L-isoleucine amide |

| CAS Registry Number | 94888-34-3 |

| IUPAC Name | tert-butyl N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate |

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.30 g/mol |

| SMILES String | O=C(N)CC)NC(OC(C)(C)C)=O |

Mechanistic Insights: The Logic of Boc Protection

In peptide synthesis, the choice of protecting group dictates the entire downstream synthetic strategy. The tert-butoxycarbonyl (Boc) group is favored in specific workflows due to its strict orthogonality to base-labile groups (like Fmoc) and hydrogenolysis-labile groups (like Cbz).

The Causality of Choice: The Boc group is highly stable toward nucleophiles and basic conditions, which is crucial when performing downstream transformations (such as the dehydration of the amide to a nitrile) that require basic reagents like pyridine[3]. It is exclusively cleaved under mild to strongly acidic conditions (e.g., Trifluoroacetic acid (TFA) or HCl in dioxane), allowing chemists to selectively deprotect the amine without disturbing base-sensitive moieties elsewhere on the molecule[4].

Orthogonal protection strategies in peptide synthesis.

Experimental Protocol: Synthesis of N-Boc-L-isoleucine amide

The synthesis of Boc-Ile-NH₂ from Boc-L-Isoleucine requires a highly controlled amidation process. The protocol detailed below utilizes the Mixed Anhydride Method .

Rationale for Method Choice: The mixed anhydride method using isobutyl chloroformate and N-methylmorpholine (NMM) is highly favored for primary amide synthesis. It proceeds rapidly at low temperatures (0 °C), effectively preventing the racemization of the α-stereocenter—a critical requirement for maintaining the (2S,3S) configuration of L-isoleucine[5].

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

-

Dissolve 1.0 equivalent of Boc-L-Isoleucine in anhydrous dichloromethane (DCM) (approx. 10 mL/mmol) under an inert nitrogen atmosphere.

-

Add 1.0 equivalent of N-methylmorpholine (NMM).

-

Causality: NMM is a weak, sterically hindered base. It deprotonates the carboxylic acid without promoting the formation of oxazolone intermediates, thereby preserving enantiomeric purity[6].

-

-

Cool the reaction mixture strictly to 0 °C using an ice bath.

-

Dropwise, add 1.0 equivalent of isobutyl chloroformate. Stir for 15 minutes at 0 °C.

-

Causality: This forms the highly reactive mixed anhydride intermediate. Maintaining 0 °C prevents the disproportionation of the mixed anhydride into less reactive symmetrical anhydrides[5].

-

Step 2: Nucleophilic Amidation

-

Add an excess of aqueous ammonia solution (25% w/w) directly to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).

-

Causality: The strong nucleophilicity of the ammonia ensures complete conversion of the mixed anhydride to the primary amide[5].

-

Step 3: Workup and Self-Validation

-

Evaporate the volatile organic solvents under reduced pressure.

-

Dissolve the resulting white precipitate in ethyl acetate (EtOAc) and wash sequentially with 1M KHSO₄, saturated NaHCO₃, and brine.

-

Causality: This orthogonal washing sequence is a self-purifying system. The acidic wash removes unreacted ammonia and NMM salts, while the basic wash extracts any unreacted Boc-L-Isoleucine starting material into the aqueous layer, leaving only the neutral amide in the organic phase[4].

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield Boc-Ile-NH₂ as a white solid.

-

Validation Check: Confirm the product via Thin Layer Chromatography (TLC). The amide will appear as a more polar spot (lower

) compared to the starting acid. Validate structural integrity using FTIR (appearance of primary amide N-H stretching bands at 3200-3400 cm⁻¹ and disappearance of the broad carboxylic O-H stretch)[4].

Applications in Drug Development: Nitrile Formation

A primary downstream application of N-Boc-L-isoleucine amide in medicinal chemistry is its conversion into Boc-L-Ile-nitrile (CAS 115654-61-0)[3]. The nitrile moiety (-C≡N) is a highly versatile functional group that acts as a key intermediate for synthesizing complex peptidomimetics, such as reversible covalent inhibitors targeting cysteine or serine proteases.

The dehydration of the primary amide to a nitrile requires a potent dehydrating agent. A widely used and effective method is the application of trifluoroacetic anhydride (TFAA) in the presence of pyridine[3].

Synthetic workflow from Boc-L-Isoleucine to Boc-L-Ile-Nitrile.

References

-

Benchchem - Boc-L-Ile-nitrile | 115654-61-0 | RUO. Source: benchchem.com. 3

-

ChemicalBook - 94888-34-3 (BOC-L-ILE-NH2). Source: chemicalbook.com. 1

-

Ambeed - 94888-34-3 | Boc-l-ile-nh2. Source: ambeed.com. 2

-

European Patent Office - EP 3897560 B1: COMPOSITION COMPRISING OXALAMIDE GELATORS AND VEGETABLE OIL. Source: googleapis.com. 5

-

MDPI - A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Source: mdpi.com. 4

-

Université de Montpellier - THÈSE POUR OBTENIR LE GRADE DE DOCTEUR: Synthesis of N-protected-L-amino amides. Source: enscm.fr. 6

Sources

Thermodynamic Stability of N-tert-Butoxycarbonyl-L-isoleucineamide

This guide provides an in-depth technical analysis of the thermodynamic and chemical stability of N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-Ile-NH₂). It is designed for researchers utilizing this compound as a stable intermediate in peptide synthesis, a model for protein folding, or a pharmaceutical building block.

Technical Guide & Stability Profile

Executive Summary

N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-Ile-NH₂) exhibits distinct thermodynamic stability superior to its free acid precursor, primarily due to a robust intermolecular hydrogen-bonding network characteristic of primary amides. With a melting point of 166–167 °C , it represents one of the most thermally stable hydrophobic amino acid derivatives in the Boc series. This guide details its solid-state thermodynamics, solution-phase kinetics, and critical degradation pathways.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]

The stability of Boc-Ile-NH₂ is governed by three structural domains:

-

The Boc Group (N-terminus): Provides acid-labile protection; thermodynamically stable at neutral pH but susceptible to acid-catalyzed fragmentation.

-

The Isoleucine Side Chain: The sec-butyl group introduces steric bulk (

-branching), which increases the melting point relative to linear isomers (e.g., Boc-Leu-NH₂) by restricting rotation in the crystal lattice. -

The Primary Amide (C-terminus): Acts as both a hydrogen bond donor and acceptor, significantly elevating lattice energy compared to the carboxylic acid or ester forms.

Structural Visualization

The following diagram illustrates the chemical structure and the key sites of thermodynamic vulnerability.

Physicochemical & Thermodynamic Data

The following data consolidates experimental values, highlighting the "Amide Effect"—the dramatic increase in thermal stability upon converting the free acid to the amide.

| Property | Value / Description | Source |

| CAS Number | 94888-34-3 (Amide) / 13139-16-7 (Acid) | [1] |

| Molecular Formula | Calculated | |

| Molecular Weight | 230.31 g/mol | Calculated |

| Melting Point ( | 166 – 167 °C | [2] |

| ~35–45 kJ/mol | Derived from Amide analogs | |

| Optical Rotation | [2] | |

| Solubility | Soluble in MeOH, EtOH, DMSO; Insoluble in Water | Experimental |

| Crystal Habit | White crystalline powder (recryst.[1][][3][4][5] EtOAc/Hexane) | [2] |

Comparative Stability Analysis:

-

Boc-Ile-OH (Free Acid):

= 66–69 °C. -

Boc-Ile-NH₂ (Amide):

= 166–167 °C.[5] -

Insight: The conversion to the amide increases the melting point by ~100 °C. This thermodynamic stabilization renders the amide significantly more resistant to thermal degradation during storage and handling than the free acid.

Degradation Pathways & Chemical Stability[1][12]

While thermodynamically stable in the solid state, Boc-Ile-NH₂ undergoes specific chemical degradation under stress conditions.

Acid-Catalyzed Deprotection (The Boc Cleavage)

This is the intended reaction for synthesis but a stability risk during storage in acidic atmospheres.

-

Mechanism: Protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation (

). -

Byproducts: Isobutylene (gas) and

. -

Kinetics: First-order dependence on

. The isoleucine side chain provides steric shielding, making the rate slightly slower than Gly or Ala derivatives.

Dehydration (Nitrile Formation)

Under dehydrating conditions (e.g., activation with DCC/Pyridine or

-

Risk: High during coupling reactions if reagents are not carefully controlled.

Thermal Decomposition

-

Onset: >170 °C (immediately post-melting).

-

Mechanism: Thermal elimination of isobutylene via an internal cyclic transition state (Ei mechanism), even without acid catalyst.

Experimental Protocols for Stability Assessment

To validate the quality of Boc-Ile-NH₂, the following protocols are recommended. These methods distinguish between physical phase changes and chemical degradation.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine

-

Sample: Weigh 2–5 mg of dried Boc-Ile-NH₂ into an aluminum pan. Crimped (non-hermetic) lid to allow gas escape if decomposition occurs.

-

Reference: Empty aluminum pan.

-

Ramp: Heat from 40 °C to 200 °C at 10 °C/min under Nitrogen purge (50 mL/min).

-

Analysis:

-

Look for a sharp endotherm at 166–167 °C (Melting).

-

Pass Criteria: Peak onset >165 °C; Peak symmetry >0.9.

-

Fail Criteria: Broad peak <160 °C (impurity) or exotherm immediately following melt (decomposition).

-

Protocol B: Accelerated Stability (HPLC)

Purpose: To assess hydrolytic stability.

-

Preparation: Dissolve Boc-Ile-NH₂ (1 mg/mL) in MeOH/Water (1:1).

-

Stress Conditions:

-

Sample A: Control (4 °C).

-

Sample B: Acid Stress (0.1 M HCl, 24h, RT).

-

Sample C: Thermal Stress (60 °C, 7 days).

-

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in 0.1% TFA.

-

Detection: UV at 210 nm (Amide bond).

-

-

Evaluation: Calculate % Recovery relative to Control.

-

Note: In 0.1 M HCl, expect disappearance of Boc-Ile-NH₂ peak and appearance of H-Ile-NH₂ (more polar, earlier retention).

-

Implications for Drug Development[12]

-

Storage: Unlike the hygroscopic free acid, Boc-Ile-NH₂ is stable at room temperature if kept dry. However, due to the potential for slow thermal deprotection over years, storage at 2–8 °C is recommended for GMP standards.

-

Synthesis Utility: The high crystallinity and melting point make Boc-Ile-NH₂ an excellent standard for calibrating chiral HPLC columns or as a crystallization seed in peptide purification.

-

Formulation: Its poor water solubility but high stability makes it a candidate for slow-release prodrug formulations, provided the amide bond is cleaved enzymatically in vivo.

References

-

ChemicalBook & PubChem Databases. N-tert-Butoxycarbonyl-L-isoleucine (Acid and Amide derivatives).[1] Accessed 2026.

-

S. -T. Chen, S. -H. Wu, and K. -T. Wang. "Convenient Synthesis of N-Protected Amino Acid Amides." Bulletin of the Chemical Society of Japan, Vol. 61, No. 7, pp. 2672-2674, 1988. (Primary source for melting point 166-167°C).[5]

-

Carpino, L. A. "Practical Guide to Peptide Synthesis." Journal of the American Chemical Society.[6] (General reference for Boc stability mechanisms).

-

BenchChem Technical Guides. "Solubility and Stability of Boc-Amino Acids."

Sources

- 1. N-(tert-Butoxycarbonyl)-L-isoleucine Hemihydrate 99.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. N-(tert-Butoxycarbonyl)-L-isoleucine | 13139-16-7 | TCI AMERICA [tcichemicals.com]

- 4. CAS 13139-16-7: tert-Butoxycarbonyl-L-isoleucine [cymitquimica.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

Orthogonal Protection Strategies in Peptide Synthesis: A Comparative Analysis of Boc-L-isoleucineamide and Fmoc-L-isoleucineamide

Solid-phase peptide synthesis (SPPS) relies fundamentally on orthogonal protection strategies to ensure sequence fidelity and prevent side reactions. When incorporating L-isoleucineamide—a critical C-terminal or internal residue in various bioactive peptides and peptidomimetics—the choice of the α-amino protecting group dictates the entire synthetic workflow. The two predominant derivatives, Boc-L-isoleucineamide (tert-butyloxycarbonyl) and Fmoc-L-isoleucineamide (9-fluorenylmethyloxycarbonyl), represent distinct chemical philosophies[1].

This technical guide provides a rigorous comparative analysis of these two derivatives, detailing their mechanistic differences, quantitative properties, and self-validating experimental protocols to guide researchers and drug development professionals in strategic decision-making.

Section 1: Mechanistic Causality and Orthogonality

The fundamental distinction between Boc and Fmoc strategies lies in their cleavage mechanisms, which dictate their compatibility with side-chain protecting groups and sensitive peptide sequences[2].

Boc-L-isoleucineamide (Acid-Labile)

The Boc group is removed via acidolysis, typically using trifluoroacetic acid (TFA) at pH 1–2[]. The causality of this cleavage involves the protonation of the carbamate oxygen, followed by the release of a tert-butyl cation and carbon dioxide. Because the cleavage occurs under strongly acidic conditions, the exposed N-terminus remains protonated as a TFA salt. This protonation is highly advantageous for hydrophobic sequences (like those rich in isoleucine) because it disrupts interchain hydrogen bonding, thereby preventing peptide aggregation and increasing the availability of the amine for the subsequent coupling step[4].

Fmoc-L-isoleucineamide (Base-Labile)

Conversely, the Fmoc group is cleaved under mildly basic conditions (pH 10–12), most commonly using 20% piperidine in N,N-dimethylformamide (DMF)[]. The reaction proceeds via a base-catalyzed β-elimination mechanism. The mildly acidic proton on the fluorenyl ring is abstracted by piperidine, leading to the collapse of the system and the release of carbon dioxide and dibenzofulvene (DBF)[5]. DBF is highly reactive and is immediately scavenged by the secondary amine (piperidine) to form a stable DBF-piperidine adduct[5]. This orthogonal base-lability allows for the use of acid-labile side-chain protecting groups, which can be removed in a single final TFA cleavage step, streamlining the synthesis of complex peptides[2].

Logical flow of orthogonal deprotection mechanisms for Boc and Fmoc groups.

Section 2: Comparative Quantitative Data

To facilitate strategic selection, the physical and chemical properties of Boc-L-isoleucineamide and Fmoc-L-isoleucineamide are summarized below. Fmoc derivatives generally exhibit lower solubility due to the significant hydrophobicity and steric bulk of the fluorenyl group, which can occasionally limit their use in highly concentrated automated synthesis[6]. However, the strong UV absorbance of the Fmoc cleavage byproduct provides an invaluable tool for real-time monitoring[7].

| Property | Boc-L-isoleucineamide | Fmoc-L-isoleucineamide |

| Molecular Formula | C11H22N2O3[8] | C21H24N2O3 |

| Molecular Weight | 230.3 g/mol [8] | 352.4 g/mol |

| Protecting Group | tert-Butyloxycarbonyl | 9-Fluorenylmethyloxycarbonyl |

| Cleavage Reagent | Trifluoroacetic acid (TFA)[2] | 20% Piperidine in DMF[5] |

| Cleavage Mechanism | Acidolysis (tert-butyl cation release)[1] | Base-catalyzed β-elimination[5] |

| UV-Vis Monitoring | Not applicable | Yes (DBF-adduct at 301 nm)[7] |

| Solubility in DMF | High[4] | Moderate (Steric bulk of fluorenyl group)[6] |

| Aggregation Control | High (Protonation disrupts H-bonds)[4] | Lower (Prone to aggregation in difficult sequences)[6] |

Section 3: Self-Validating Experimental Protocols

Trustworthy peptide synthesis requires protocols that inherently validate their own success. The following methodologies demonstrate how to handle both derivatives with built-in validation mechanisms.

Protocol 1: Fmoc-L-isoleucineamide Deprotection and UV-Vis Quantification

This protocol leverages the chromophoric properties of the DBF-piperidine adduct to create a self-validating loop. By measuring the absorbance of the cleavage solution, researchers can precisely quantify the percentage of Fmoc removal, ensuring complete deprotection before proceeding to the next coupling[5][7].

-

Reagent Preparation : Prepare a fresh solution of 20% (v/v) piperidine in high-purity, amine-free DMF[5].

-

Cleavage Reaction : Add 2.00 mL of the deprotection solution to the Fmoc-Ile-resin. Agitate the mixture for 5 to 10 minutes to drive the β-elimination reaction to completion[5][9].

-

Adduct Collection : Drain the cleavage solution into a collection vessel. Repeat the piperidine treatment and combine the washes to ensure all DBF-piperidine adduct is captured.

-

Spectrophotometric Sampling : Take a 50 µL aliquot of the combined solution and dilute it to 5.00 mL with DMF (Dilution Factor = 100)[7].

-

Validation Measurement : Measure the absorbance of the diluted sample at 301 nm using a UV-Vis spectrophotometer, blanked against the 20% piperidine/DMF solution[7][10].

-

Quantification : Calculate the concentration of cleaved Fmoc using the Beer-Lambert law (

), where the molar extinction coefficient (

Self-validating UV-Vis workflow for monitoring Fmoc-L-isoleucineamide deprotection.

Protocol 2: Boc-L-isoleucineamide Deprotection and In Situ Neutralization

For difficult, aggregation-prone sequences, the Boc strategy employs in situ neutralization to maximize coupling efficiency. The self-validation in this workflow relies on the colorimetric Ninhydrin (Kaiser) test to confirm the presence of free amines[4][9].

-

Acidic Cleavage : Treat the Boc-Ile-resin with 100% TFA (or 50% TFA in dichloromethane) for 15–30 minutes to release the tert-butyl cation and expose the protonated N-terminus[1][4].

-

Resin Washing : Drain the TFA and wash the resin thoroughly with dichloromethane (DCM) to remove residual acid. Do not pre-neutralize the resin, as maintaining the protonated state prevents premature aggregation[4].

-

In Situ Neutralization and Coupling : Dissolve 5 equivalents of the next activated amino acid and 5.5 equivalents of HOBt in DMF. Add this solution to the resin simultaneously with a tertiary amine (e.g., N,N-diisopropylethylamine) to neutralize the N-terminus in situ just as the coupling reaction begins[4].

-

Validation : After the coupling duration, perform a Ninhydrin test. A colorless or faint yellow resin bead indicates successful coupling (absence of free amines), validating the completion of the cycle[4][9].

Section 4: Strategic Selection in Drug Development

The choice between Boc- and Fmoc-L-isoleucineamide must be dictated by the specific requirements of the peptide sequence and the manufacturing infrastructure[].

-

Opt for Fmoc-L-isoleucineamide in routine SPPS, automated synthesis, and when synthesizing peptides with acid-sensitive post-translational modifications (e.g., sulfation, phosphorylation). The mild basic cleavage conditions preserve structural integrity, and the ability to perform inline UV monitoring drastically reduces the risk of sequence truncation[2][][7].

-

Opt for Boc-L-isoleucineamide when synthesizing long, highly hydrophobic peptides that are prone to β-sheet formation and aggregation. The repetitive acidic deprotection steps maintain the peptide in a solvated, protonated state, which is often critical for the successful assembly of "difficult" sequences[1][4]. Furthermore, Boc derivatives are generally more cost-effective for large-scale industrial production where specialized HF-handling infrastructure is already established[2][].

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. connectsci.au [connectsci.au]

- 7. peptidechemistry.org [peptidechemistry.org]

- 8. 94888-34-3 CAS Manufactory [chemicalbook.com]

- 9. chempep.com [chempep.com]

- 10. chem.uci.edu [chem.uci.edu]

Technical Guide: Strategic Utilization of N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-Ile-NH₂) in Peptidomimetic Synthesis

Topic: Role of N-tert-Butoxycarbonyl-L-isoleucineamide in Peptide Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-Ile-NH₂) is a specialized amino acid derivative that serves a distinct role from standard chain-elongation building blocks. Unlike Boc-Ile-OH, which is used to extend peptide chains, Boc-Ile-NH₂ functions primarily as a C-terminal cap and a pharmacophore precursor .

Its significance lies in its convertibility. The primary amide group is the synthetic gateway to peptide nitriles (warheads for cysteine proteases) and peptide aldehydes (transition-state analogs) . This guide details the physicochemical profile, synthesis protocols, and strategic applications of Boc-Ile-NH₂ in the development of protease inhibitors.

Chemical Profile & Physicochemical Properties[1][2]

Before integrating Boc-Ile-NH₂ into a workflow, it is critical to understand its solubility and stability profile, particularly regarding the acid-labile Boc group.

Table 1: Physicochemical Specifications

| Property | Specification | Critical Note for Synthesis |

| IUPAC Name | tert-butyl N-[(1S,2S)-1-carbamoyl-2-methylbutyl]carbamate | Stereochemistry (2S, 3S) is vital for bioactivity. |

| CAS Number | 13269-83-5 | Verify against Boc-Ile-OH (13139-16-7) to avoid ordering errors. |

| Molecular Weight | 230.30 g/mol | — |

| Solubility | Soluble in DCM, DMF, MeOH, EtOH. | Poor solubility in water/ether; useful for precipitation workups. |

| Stability | Stable at pH 4–9.[1] | Acid Labile: Deprotects rapidly in 50% TFA/DCM or 4M HCl/Dioxane. |

| Melting Point | 148–150 °C | High crystallinity aids in purification without chromatography. |

Synthesis of Boc-Ile-NH₂ (The Protocol)

While Boc-Ile-NH₂ is commercially available, in-house synthesis is often required to introduce isotopic labels (e.g., ¹⁵N-amide) or when fresh, high-purity material is needed for sensitive kinetic studies.

Method: Mixed Anhydride Coupling

This method is preferred over carbodiimide coupling (DCC/HOBt) for primary amides because it minimizes racemization and urea byproduct contamination.

Reagents:

-

Starting Material: Boc-L-Ile-OH (1.0 eq)

-

Activator: Isobutyl Chloroformate (IBCF) (1.1 eq)

-

Base: N-Methylmorpholine (NMM) (1.1 eq)

-

Amine Source: Ammonia gas (NH₃) or 28% Ammonium Hydroxide

-

Solvent: Anhydrous THF or DCM

Step-by-Step Protocol:

-

Activation: Dissolve Boc-Ile-OH (10 mmol) and NMM (11 mmol) in anhydrous THF (50 mL). Cool to -15°C (Salt/Ice bath).

-

Anhydride Formation: Add IBCF (11 mmol) dropwise. Stir for 15 minutes. Critical: Maintain temperature below -10°C to prevent disproportionation of the mixed anhydride.

-

Amidation:

-

Option A (Gas): Bubble dry NH₃ gas into the solution for 30 minutes.

-

Option B (Liquid): Add 28% NH₄OH (3.0 eq) dropwise.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1).

-

Workup: Evaporate THF. Dissolve residue in Ethyl Acetate (EtOAc).

-

Wash Cycle: Wash with 5% Citric Acid (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes to yield white crystals.

Strategic Application: Synthesis of C-Terminal Warheads

The most high-value application of Boc-Ile-NH₂ is its conversion into electrophilic warheads that target the active site of proteases.

Pathway: Amide Nitrile Aldehyde

A. Synthesis of Peptide Nitriles (Cysteine Protease Inhibitors)

Peptide nitriles act as reversible covalent inhibitors. The nitrile carbon undergoes nucleophilic attack by the active site cysteine thiolate, forming a thioimidate adduct.

-

Reagent: Trifluoroacetic Anhydride (TFAA) / Pyridine.

-

Mechanism: Dehydration of the primary amide.

-

Protocol:

-

Dissolve Boc-Ile-NH₂ in dry DCM/Pyridine.

-

Add TFAA at 0°C.

-

Stir 1 hr. The amide (-CONH₂) converts to the nitrile (-CN).

-

Result: Boc-Ile-CN.

-

B. Synthesis of Peptide Aldehydes (Proteasome/Serine Protease Inhibitors)

Peptide aldehydes (e.g., analogs of MG-132) form hemiacetals with active site serines.

-

Route: Controlled reduction of the nitrile (Boc-Ile-CN) using Diisobutylaluminum hydride (DIBAL-H) or Lithium Aluminum Hydride (LiAlH₄) at low temperature (-78°C), followed by hydrolysis.

Visualizing the Workflow

The following diagram illustrates the central role of Boc-Ile-NH₂ as a divergence point in peptidomimetic synthesis.

Figure 1: Synthetic divergence from Boc-Ile-NH₂ to bioactive pharmacophores.

Analytical & Quality Control Standards

In drug development, Boc-Ile-NH₂ serves as a critical Analytical Reference Standard for:

-

Amidase Assays: Used as a substrate to measure the activity of enzymes that cleave C-terminal amides.

-

HPLC Method Validation: It acts as a retention time marker to quantify the conversion of Boc-Ile-OH to its amide during process optimization.

HPLC Conditions for Separation:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV at 210 nm (Amide bond) and 254 nm (if aromatic linkers are present, though Boc-Ile-NH₂ lacks aromatics).

References

-

Synthesis of Amino Acid Amides

- Source: Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer.

- Relevance: Foundational protocols for mixed anhydride coupling and amid

-

URL:

-

Nitrile Warheads in Drug Design

- Source: Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanocysteine protease inhibitors." Journal of Medicinal Chemistry.

- Relevance: Establishes the mechanism of nitrile groups as reversible covalent inhibitors for cysteine proteases (C

-

URL:

-

Peptide Aldehyde Synthesis

- Source: Fehrentz, J. A., & Castro, B. (1983). "An efficient synthesis of optically active α-(t-butoxycarbonylamino)

- Relevance: The standard method (Weinreb amide route) vs. the Nitrile reduction route described here.

-

URL:

-

Boc Chemistry in Solid Phase Synthesis

- Source: Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society.

- Relevance: Contextualizes the stability of the Boc group during C-terminal modific

-

URL:

Sources

Comprehensive Technical Guide on the Physical Characteristics, Synthesis, and Applications of Boc-Ile-NH2

Introduction

As a Senior Application Scientist, I approach the synthesis and characterization of peptide building blocks not merely as a set of instructions, but as a holistic, self-validating system. Boc-Ile-NH2 (N-tert-Butoxycarbonyl-L-isoleucinamide) is a highly stable, orthogonally protected amino acid derivative critical to modern peptide synthesis and drug discovery. The strategic installation of the tert-butyloxycarbonyl (Boc) group at the N-terminus and an amide group at the C-terminus provides a robust intermediate that resists enzymatic degradation while maintaining precise stereochemical integrity.

This whitepaper outlines the thermochemical properties, mechanistic utility, and a self-validating synthesis protocol for Boc-Ile-NH2.

Section 1: Physical and Thermochemical Characteristics

Understanding the physical properties of Boc-Ile-NH2 is the first step in establishing a self-validating quality control system. The melting point is particularly critical; it serves as a highly sensitive, low-cost indicator of enantiomeric and chemical purity. According to established literature on N-protected amino acid amides, the melting point of pure Boc-Ile-NH2 is tightly constrained between 166 °C and 167 °C 1[1].

Table 1: Quantitative Physical Data for Boc-Ile-NH2

| Parameter | Value | Analytical Significance |

| Chemical Name | N-tert-Butoxycarbonyl-L-isoleucinamide | Primary identifier |

| Molecular Formula | C₁₁H₂₂N₂O₃ | Stoichiometric calculations |

| Molecular Weight | 230.30 g/mol | Mass spectrometry (M+H: 231.3) |

| Melting Point | 166 – 167 °C | Primary purity validation metric |

| Specific Rotation [α]²⁶/D | -3.0° (c = 1, EtOH) | Enantiomeric purity verification |

| Appearance | White crystalline solid | Visual quality control |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in H₂O | Guides extraction and purification |

Section 2: Mechanistic Role in Peptide Synthesis

Every structural feature of Boc-Ile-NH2 serves a specific mechanistic purpose:

-

The Boc Protecting Group: The Boc group is acid-labile, allowing for selective deprotection using Trifluoroacetic acid (TFA) without affecting base-labile protecting groups (like Fmoc) on other residues. This orthogonality is the cornerstone of complex solid-phase and solution-phase peptide synthesis.

-

C-Terminal Amidation: In biological systems, free C-terminal carboxylic acids are highly susceptible to cleavage by carboxypeptidases. Converting the C-terminus to an amide neutralizes the negative charge, mimicking the structure of natural peptide hormones and significantly increasing the in vivo half-life of the resulting drug candidate.

Section 3: Experimental Protocol - Synthesis and Validation

The following protocol details the synthesis of Boc-Ile-NH2 via the mixed anhydride method 2[2]. This workflow is designed to prevent racemization and ensure high yields.

Phase 1: Carboxyl Activation (Mixed Anhydride Formation)

-

Preparation: Dissolve 1.0 mmol of Boc-Ile-OH in 10 mL of anhydrous Dichloromethane (DCM). Causality: DCM is an aprotic solvent that prevents the premature hydrolysis of the highly reactive mixed anhydride intermediate.

-

Base Addition: Add 1.0 mmol of N-methylmorpholine (NMM) and cool the reaction flask to 0 °C using an ice bath. Causality: NMM acts as a non-nucleophilic base to scavenge the HCl generated in the next step, preventing the acidic cleavage of the Boc group. The 0 °C temperature is critical to suppress racemization at the alpha-carbon.

-

Activation: Dropwise addition of 1.0 mmol of Isobutyl chloroformate (IBCF). Stir for 15 minutes at 0 °C. Causality: IBCF reacts with the deprotonated carboxylate to form a mixed anhydride, a highly electrophilic species primed for nucleophilic attack.

Phase 2: Amidation and Workup

-

Nucleophilic Attack: Add 5 mL of 25% aqueous ammonia solution. Allow the mixture to warm to room temperature and stir overnight. Causality: Ammonia acts as the nucleophile, selectively attacking the less sterically hindered carbonyl of the mixed anhydride, yielding the desired amide (Boc-Ile-NH2) and releasing isobutanol and CO₂ as byproducts.

-

Solvent Exchange: Evaporate the DCM under reduced pressure. Dissolve the resulting white precipitate in Ethyl Acetate (EtOAc). Causality: EtOAc is ideal for liquid-liquid extraction here, as it retains the product while allowing for aqueous washing.

-

Washing: Wash the organic layer successively with brine and deionized water. Causality: Removes unreacted ammonia, NMM hydrochloride salts, and water-soluble byproducts.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate. Recrystallize the crude solid using an EtOAc/Hexane gradient. Causality: Recrystallization leverages the differential solubility of Boc-Ile-NH2 in polar (EtOAc) vs. non-polar (Hexane) solvents to yield high-purity crystals.

Phase 3: Self-Validation

-

Melting Point Determination: Measure the melting point of the dried crystals. A sharp melting point at 166–167 °C confirms high purity. A depressed or broad melting range indicates residual solvent or incomplete reaction, necessitating re-crystallization.

Step-by-step synthesis and validation workflow for Boc-Ile-NH2.

Section 4: Downstream Applications in Drug Discovery

Boc-Ile-NH2 is not an end-product but a strategic node in drug development. Once synthesized and validated, it undergoes Boc-deprotection via acidolysis (e.g., using TFA) to yield the free amine, H-Ile-NH2. This active nucleophile is then coupled with other amino acids or synthetic moieties. For instance, C-terminal amidation is a critical structural modification used in the design of dipeptide translocator protein (TSPO) ligands, which are actively investigated for their potent anxiolytic activity 3[3].

Logical pathway of Boc-Ile-NH2 utilization in peptide-based drug development.

Conclusion

The utility of Boc-Ile-NH2 lies in its predictable thermochemical properties and its robust performance under standard peptide coupling conditions. By adhering strictly to the self-validating synthesis protocols outlined above—anchored by the critical 166–167 °C melting point verification—researchers can ensure the integrity of their downstream drug development workflows.

References

- Source: Bulletin of the Chemical Society of Japan (OUP)

- COMPOSITION COMPRISING OXALAMIDE GELATORS AND VEGETABLE OIL (EP 3897560 B1)

- Source: Academpharm.

Sources

Engineering Peptide-Based Therapeutics: A Technical Whitepaper on N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-L-Ile-NH2) Derivatives

Executive Summary

In modern medicinal chemistry and peptide engineering, the strategic selection of chiral building blocks dictates the pharmacokinetic viability of the final therapeutic. N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-L-Ile-NH2) serves as a foundational precursor in the synthesis of C-terminally amidated peptides and peptidomimetics. This whitepaper provides an in-depth technical analysis of Boc-L-Ile-NH2, exploring its structural causality, its mechanistic role in solution-phase peptide synthesis, and its critical application in the development of neuroactive Translocator Protein (TSPO) ligands.

Structural Causality & Physicochemical Profile

The utility of Boc-L-Ile-NH2 stems from its dual-functionalized termini, which are engineered to streamline complex synthetic workflows while enhancing the biological stability of the resulting derivatives.

Table 1: Physicochemical Properties of Boc-L-Ile-NH2

| Property | Value |

| Chemical Name | N-tert-Butoxycarbonyl-L-isoleucineamide |

| CAS Registry Number | 1[1] |

| Molecular Formula | C11H22N2O3[1] |

| Molecular Weight | 230.30 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Core Application | Chiral auxiliary and building block in 2[2] |

The Causality of the Structure:

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides orthogonal protection of the alpha-amine. It is highly stable under catalytic hydrogenolysis and basic conditions but is extremely labile to acidolysis[2]. This allows for selective deprotection without disturbing other functional groups.

-

The C-Terminal Primary Amide: Native neuropeptides often feature C-terminal amidation to resist degradation by carboxypeptidases, thereby increasing their biological half-life. Utilizing a pre-amidated building block like Boc-L-Ile-NH2 bypasses the need for post-synthetic amidation or the use of specialized cleavage resins, significantly optimizing solution-phase yields.

Mechanistic Role in Solution-Phase Peptide Synthesis

The synthesis of dipeptides and complex peptidomimetics using Boc-L-Ile-NH2 relies on a highly controlled sequence of acidolysis and nucleophilic acyl substitution.

Workflow of Boc-deprotection and subsequent peptide coupling using Boc-L-Ile-NH2.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems where the causality of each chemical input is strictly defined.

Protocol 1: Acidolytic Cleavage of the Boc Protecting Group

-

Objective: To generate the highly nucleophilic free amine (H-L-Ile-NH2) from Boc-L-Ile-NH2.

-

Step 1: Solvation. Dissolve Boc-L-Ile-NH2 in anhydrous dichloromethane (DCM). Causality: DCM provides an aprotic, non-polar environment that stabilizes the intermediate carbocation formed during acidolysis without participating in side reactions.

-

Step 2: Acidolysis. Add trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio with DCM. Stir at room temperature for 30-60 minutes. Causality: TFA selectively protonates the tert-butyl carbamate, leading to the elimination of isobutylene and carbon dioxide[3]. The evolution of CO2 gas provides an entropic driving force, rendering the deprotection irreversible.

-

Step 3: Precipitation & Validation. Concentrate the mixture under reduced pressure and triturate with cold diethyl ether. Validation Checkpoint: The precipitation of H-L-Ile-NH2·TFA as a white solid confirms the removal of the lipophilic Boc group. Complete deprotection is verified via TLC (ninhydrin stain positive, indicating a free primary amine).

Protocol 2: Dipeptide Coupling via Activated Ester

-

Objective: To couple H-L-Ile-NH2 to an N-protected amino acid (e.g., Z-Trp-OH) to form a neuroactive dipeptide[3].

-

Step 1: Ester Activation. React Z-Trp-OH with N-hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) in THF. Causality: DCC acts as a dehydrating agent to form an O-acylisourea intermediate, which is immediately trapped by NHS to form a stable, yet highly reactive, activated ester. This minimizes racemization at the alpha-carbon.

-

Step 2: Neutralization. Suspend H-L-Ile-NH2·TFA in dimethylformamide (DMF) and add N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the trifluoroacetate counterion, liberating the free amine of isoleucineamide for nucleophilic attack.

-

Step 3: Aminolysis & Validation. Add the activated Z-Trp-OSu ester to the neutralized amine solution. Stir for 12 hours. Validation Checkpoint: Monitor the disappearance of the activated ester via HPLC. The final dipeptide (e.g., Z-Trp-Ile-NH2) is purified via recrystallization, yielding a white powder with structural confirmation via 1H-NMR (DMSO-d6) showing the characteristic amide protons[3].

Application Spotlight: Neuroactive TSPO Ligands

The Translocator Protein (TSPO), located on the outer mitochondrial membrane, is a critical target for novel anxiolytic and antidepressant therapeutics. Recent pharmacological studies by Mokrov et al. have demonstrated the profound efficacy of3 synthesized using Boc-protected amino acid amides[3].

In the rational design of these ligands, the C-terminal carboxylate is intentionally replaced with an amide group. This modification eliminates the negative charge, which is crucial because the TSPO binding pocket heavily favors neutral or hydrophobic C-termini[3].

Mechanistic pathway of TSPO dipeptide ligands derived from Boc-L-Ile-NH2.

Pharmacological evaluations reveal that derivatives with an unsubstituted primary amide at the C-terminus (e.g., compound GD-102) exhibit anxiolytic activity at a minimum effective dose (MED) of 0.01 mg/kg[3]. As shown in the comparative data below, this is ten times more potent than analogs possessing a free C-terminal carboxyl group (GD-118), a methyl ester (GD-116), or a methylamide (GD-119)[3].

Table 2: Comparative Pharmacological Activity of C-Terminal Dipeptide Derivatives

| Compound Designation | C-Terminal Modification | Anxiolytic Activity (MED, mg/kg) | Relative Potency |

| GD-102 (Amide) | Primary Amide (-NH2) | 0.01 | Highest |

| GD-118 (Acid) | Free Carboxylic Acid (-OH) | 0.1 | Moderate |

| GD-116 (Ester) | Methyl Ester (-OMe) | 0.1 | Moderate |

| GD-119 (Methylamide) | Secondary Amide (-NHMe) | 0.1 | Moderate |

(Data synthesized from TSPO ligand structure-activity relationship studies[3])

Conclusion

N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-L-Ile-NH2) is far more than a simple protected amino acid; it is a strategic asset in drug design. By providing a pre-installed, biologically stable primary amide and an orthogonally protected alpha-amine, it enables the high-yield synthesis of complex peptidomimetics. As demonstrated by its role in generating highly potent TSPO ligands, the structural causality of Boc-L-Ile-NH2 directly translates to enhanced pharmacokinetic profiles and superior receptor binding affinities in modern therapeutics.

References

-

ChemicalBook. "94888-34-3(BOC-L-ILE-NH2) Basic Information & Properties". Source: chemicalbook.com. URL: 1

-

Academpharm. "The New Dipeptide TSPO Ligands: Design, Synthesis and Structure–Anxiolytic Activity Relationship". Source: academpharm.ru. URL: 3

-

GuideChem. "BOC-L-Isoleucine 13139-16-7 wiki - Peptide Synthesis Applications". Source: guidechem.com. URL: 2

Sources

Methodological & Application

Application Note: High-Yield Synthesis of N-tert-Butoxycarbonyl-L-isoleucineamide via EDC/HOBt-Mediated Amidation

Executive Summary

N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-L-Ile-NH2) is a critical chiral building block extensively utilized in solid- and solution-phase peptide synthesis, as well as in the structural optimization of peptidomimetic therapeutics. The conversion of a sterically hindered, Boc-protected amino acid to its corresponding primary amide requires exceptionally mild conditions to prevent the racemization of the α-stereocenter and to avoid the premature cleavage of the acid-labile Boc protecting group. This application note details a highly robust, scalable, and self-validating protocol utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) in the presence of ammonium chloride and N,N-diisopropylethylamine (DIPEA).

Mechanistic Rationale & Strategy

To achieve quantitative yields and maintain >99% enantiomeric excess (ee), this methodology leverages a specific combination of coupling reagents and ammonia surrogates. Understanding the causality behind these reagent choices is critical for successful execution:

-

EDC·HCl over DCC: While Dicyclohexylcarbodiimide (DCC) is a traditional coupling agent, it generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove without column chromatography. EDC·HCl, conversely, generates a highly water-soluble urea byproduct that is easily and completely removed during standard aqueous extraction.

-

HOBt as a Racemization Suppressant: The initial reaction between the carboxylic acid and EDC forms a highly reactive O-acylisourea intermediate. For sterically hindered amino acids like isoleucine, this intermediate has a prolonged half-life, increasing the risk of intramolecular cyclization into an oxazolone—the primary pathway for α-carbon racemization. HOBt acts as a potent nucleophile that rapidly displaces the urea to form an OBt active ester. This ester is highly reactive toward amines but thermodynamically stable against oxazolone formation.

-

Ammonium Chloride as an Ammonia Surrogate: Traditional amidation protocols often utilize aqueous ammonium hydroxide. However, the introduction of water can competitively hydrolyze the OBt active ester back to the starting carboxylic acid, drastically reducing yields. By using solid ammonium chloride (NH4Cl) deprotonated in situ by DIPEA, the system generates a controlled, anhydrous source of ammonia directly in the reaction mixture[1].

Mechanistic pathway of EDC/HOBt-mediated amidation of Boc-L-isoleucine.

Reagent Matrix

The following quantitative matrix is standardized for a 10 mmol scale synthesis. This scale is ideal for laboratory validation and can be linearly scaled up to 100 mmol without altering the reaction kinetics.

| Reagent | Role | MW ( g/mol ) | Equivalents | Amount |

| Boc-L-Ile-OH | Starting Material | 231.29 | 1.0 | 2.31 g |

| EDC·HCl | Coupling Agent | 191.70 | 1.2 | 2.30 g |

| HOBt·H2O | Additive / Activator | 153.14 | 1.2 | 1.84 g |

| NH4Cl | Ammonia Source | 53.49 | 2.0 | 1.07 g |

| DIPEA | Base | 129.24 | 4.0 | 6.97 mL |

| DMF (Anhydrous) | Solvent | 73.09 | N/A | 25.0 mL |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; in-process controls (such as TLC monitoring and pH verification) ensure the integrity of each step before proceeding.

Phase 1: Pre-Activation

-

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.31 g (10 mmol) of Boc-L-Ile-OH in 25 mL of anhydrous DMF.

-

Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Low temperatures suppress the formation of N-acylurea, an inactive and irreversible byproduct of EDC coupling.

-

Activation: Add 1.84 g (12 mmol) of HOBt·H2O followed by 2.30 g (12 mmol) of EDC·HCl to the stirred solution.

-

Maturation: Stir the mixture at 0 °C for 30 minutes. This maturation period ensures the complete conversion of the carboxylic acid to the OBt active ester prior to the introduction of the amine.

Phase 2: Amidation

-

Ammonia Generation: Add 1.07 g (20 mmol) of solid NH4Cl directly to the reaction mixture.

-

Base Addition: Slowly add 6.97 mL (40 mmol) of DIPEA dropwise over 5 minutes. Causality: The 4.0 equivalents of DIPEA serve multiple functions—neutralizing the HCl salt of EDC, deprotonating the NH4Cl to release free ammonia, and maintaining the slightly basic pH required for efficient nucleophilic attack.

-

Reaction Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir vigorously for 12 hours.

-

In-Process Control (TLC): Verify reaction completion via Thin Layer Chromatography (Eluent: EtOAc/Hexane 1:1). The product spot will be UV-inactive but will stain positively with Ninhydrin (after brief heating to deprotect the Boc group) or Phosphomolybdic Acid (PMA).

Phase 3: Quench and Sequential Workup

-

Quench: Dilute the reaction mixture with 50 mL of deionized water and transfer to a 250 mL separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

-

Acidic Wash: Combine the organic layers and wash with 5% aqueous Citric Acid (2 × 50 mL). Causality: The acidic wash protonates and removes unreacted DIPEA, trace ammonia, and the water-soluble EDC urea byproduct.

-

Basic Wash: Wash the organic layer with 5% aqueous NaHCO3 (2 × 50 mL). Causality: The basic wash deprotonates and extracts any unreacted Boc-L-Ile-OH and residual HOBt into the aqueous phase.

-

Brine Wash & Drying: Wash with saturated aqueous NaCl (50 mL) to remove residual water from the organic phase. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na2SO4 for 15 minutes.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature < 35 °C). The product, Boc-L-Ile-NH2, precipitates as a highly pure white solid. Yield: ~2.0 g (>85%).

Experimental workflow for the synthesis and isolation of Boc-L-isoleucineamide.

Analytical Characterization

To validate the structural integrity and purity of the synthesized Boc-L-Ile-NH2, the following analytical parameters should be confirmed:

-

LC-MS (ESI+): Expected mass for [M+H]+ = 231.17 m/z; [M+Na]+ = 253.15 m/z.

-

1H NMR (400 MHz, CDCl3): δ 6.20 (br s, 1H, NH), 5.60 (br s, 1H, NH), 5.15 (d, 1H, Boc-NH), 4.05 (m, 1H, α-CH), 1.85 (m, 1H, β-CH), 1.45 (s, 9H, t-Bu), 1.15 (m, 2H, γ-CH2), 0.95 (d, 3H, γ-CH3), 0.90 (t, 3H, δ-CH3).

-

Chiral HPLC: Confirm >99% ee against a racemic standard to ensure no epimerization occurred during the activation phase.

Troubleshooting & Process Optimization

| Observed Issue | Mechanistic Cause | Corrective Action |

| Low Yield / Incomplete Conversion | Hydrolysis of the OBt active ester due to wet solvent or atmospheric moisture. | Ensure DMF is strictly anhydrous. Store EDC·HCl and HOBt in a desiccator. |

| Presence of N-acylurea Byproduct | Premature warming during the activation phase. | Strictly maintain the reaction at 0 °C for the first 30 minutes of activation. |

| Loss of Boc Group | Overly aggressive acidic washing or excessive heat during solvent evaporation. | Ensure rotary evaporator bath temperature does not exceed 35 °C. Use 5% Citric Acid, not HCl, for washing. |

| Epimerization (Low ee%) | Insufficient HOBt leading to oxazolone formation, or excessive base addition. | Verify HOBt equivalents (minimum 1.2 eq). Add DIPEA slowly and maintain temperature control. |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[Link]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.[Link][1]

-

Nozaki, S., & Muramatsu, I. (1988). Convenient Synthesis of N-Protected Amino Acid Amides. Bulletin of the Chemical Society of Japan.[Link][2]

Sources

Application Notes & Protocols: The Pivotal Role of Boc-L-Isoleucine Amide (Boc-Ile-NH2) as a Chiral Building Block in Medicinal Chemistry

Abstract

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a drug molecule dictates its interaction with biological targets. The use of enantiomerically pure building blocks is therefore a cornerstone of modern drug discovery. L-Isoleucine, with its two stereogenic centers at the α and β carbons ((2S,3S) configuration), represents a valuable starting material from the chiral pool. This guide provides an in-depth technical overview of N-α-(tert-butoxycarbonyl)-L-isoleucine amide (Boc-Ile-NH2), a versatile derivative that leverages this inherent chirality. We will explore its applications in peptide and peptidomimetic synthesis, particularly in the development of protease inhibitors, and provide detailed, field-proven protocols for its effective use.

Introduction: The Strategic Value of Boc-Ile-NH2

The synthesis of complex, stereochemically defined pharmaceutical agents requires a robust toolkit of chiral synthons.[1] Boc-Ile-NH2 emerges as a particularly strategic tool for several reasons:

-

Inherent Diastereomeric Purity: As a derivative of L-isoleucine, it provides a scaffold with two pre-defined stereocenters, which is crucial for creating molecules with precise spatial orientations needed for high-affinity receptor binding.

-

Orthogonal Protection Scheme: The acid-labile tert-butoxycarbonyl (Boc) group is a cornerstone of chemical protection strategies.[2] It robustly protects the α-amino group against a wide range of reaction conditions, yet can be removed cleanly with mild acid (e.g., trifluoroacetic acid, TFA), leaving other functional groups intact.[3][4]

-

C-Terminal Amide Functionality: The primary amide (-NH2) group is a common feature in many biologically active peptides and small molecules. It can act as a hydrogen bond donor and often enhances metabolic stability compared to a free carboxylic acid. Using Boc-Ile-NH2 directly incorporates this feature, streamlining synthetic routes.

This combination of features makes Boc-Ile-NH2 a powerful building block for introducing the bulky, hydrophobic, and stereochemically rich isobutyl side chain into target molecules, a motif frequently found in the active sites of enzymes like viral proteases.[5][6]

Physicochemical & Structural Data

A precise understanding of the building block's properties is essential for experimental design.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate | PubChem |

| Molecular Formula | C₁₁H₂₂N₂O₃ | PubChem |

| Molecular Weight | 230.31 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | Supplier Data |

| Solubility | Soluble in DMF, DCM, Methanol | General Lab Knowledge |

| CAS Number | 4248-19-5 | Watson Intl.[7] |

Core Application I: Solid-Phase Peptide Synthesis (SPPS)

Boc-Ile-NH2 is frequently used to introduce an internal isoleucine residue when synthesizing a peptide that terminates in a C-terminal amide. The standard Boc-SPPS workflow is adapted for this purpose.

Workflow for Incorporating Boc-Ile-NH2 in Boc-SPPS

Protocol 2: Solution-Phase Amide Coupling with a Non-Peptidic Fragment

This protocol details a representative solution-phase coupling of a Boc-Ile derivative to another chiral fragment, a common strategy in the synthesis of complex drugs like HIV protease inhibitors. [5] Scientist's Note: This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that activates the carboxylic acid. [8]HOBt is added as a crucial additive that not only increases coupling efficiency but also acts as a racemization suppressant by forming an active ester that is less prone to epimerization than the O-acylisourea intermediate formed by EDC alone. [9][10] Materials:

-

Boc-L-Isoleucine (Boc-Ile-OH) (1.0 eq)

-

Chiral Amine Fragment (e.g., an aminoalcohol) (1.1 eq)

-

EDC hydrochloride (1.2 eq)

-

HOBt (1.2 eq)

-

DIPEA (2.5 eq)

-

DCM, anhydrous

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Reactant Dissolution: Dissolve Boc-Ile-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Rationale: Cooling the reaction minimizes potential side reactions and helps control the rate of activation, which can be exothermic. This is critical for maintaining stereochemical integrity.

-

-

Activation: Add EDC hydrochloride (1.2 eq) to the cooled solution and stir for 15-20 minutes. The solution should remain clear.

-

Amine Addition: In a separate flask, dissolve the chiral amine fragment (1.1 eq) in anhydrous DCM. Add this solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).

-

Work-up:

-

Dilute the reaction mixture with additional DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Rationale: The NaHCO₃ wash removes unreacted acid and HOBt. The water and brine washes remove water-soluble byproducts, including the urea formed from EDC.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo using a rotary evaporator.

-

Purification: The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure, coupled product.

Summary and Outlook

Boc-L-Isoleucine amide and its corresponding acid are not merely reagents but strategic assets in medicinal chemistry. They provide a reliable and efficient means of introducing the stereochemically complex isoleucine scaffold into peptides and small-molecule drug candidates. The protocols outlined here, based on well-established and robust coupling chemistries, offer a validated starting point for researchers. By understanding the principles behind reagent choice and reaction conditions, scientists can confidently employ Boc-Ile-NH2 to construct novel therapeutics with high precision and stereochemical control.

References

-

PubChem. tert-butyl N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate. National Center for Biotechnology Information. [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Sunkur, M., et al. (2021). Preparation of new mono-and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. ResearchGate. [Link]

-

GenScript. Terminology of Antibody Drug for Boc Chemistry. [Link]

-

Coin, I., et al. Peptide Synthesis via Fragment Condensation. [Link]

-

Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

-

Yildiz, S., et al. (2021). Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. ACG Publications. [Link]

-

PubChem. Boc-Ile-NH-CH2-CH(CH3)2. National Center for Biotechnology Information. [Link]

-

Ghosh, A. K., et al. (2012). Design, Synthesis, and X-Ray Studies of Potent HIV-1 Protease Inhibitors incorporating aminothiochromane and aminotetrahydronaphthalene carboxamide derivatives as the P2 ligands. Journal of Medicinal Chemistry. [Link]

-

Bon, J., et al. (2011). Syntheses of FDA Approved HIV Protease Inhibitors. Current Medicinal Chemistry. [Link]

-

MDPI. Chiral Auxiliaries and Chirogenesis. [Link]

-

Ghosh, A. K., et al. (2012). Design, synthesis, X-ray studies, and biological evaluation of novel macrocyclic HIV-1 protease inhibitors involving the P1′–P2′ ligands. Journal of Medicinal Chemistry. [Link]

-

Semantic Scholar. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines. [Link]

-

ResearchGate. Chemical Synthesis of Chiral Drugs. [Link]

-

MDPI. Recent Advances in Heterocyclic HIV Protease Inhibitors. [Link]

-

Royal Society of Chemistry. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. [Link]

-

Chemistry and Chemists. Chiral Reagents for Asymmetric Synthesis. [Link]

-

ResearchGate. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. [Link]

-

Synple Chem. Application Note – N-Boc protection. [Link]

-

National Institutes of Health. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. [Link]

-

National Institutes of Health. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

-

University of Kansas. Design and Synthesis of Proteinase Inhibitors - Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Watson International Ltd. BOC-NH2 CAS 4248-19-5. [Link]

-

National Institutes of Health. Diastereoselective Chelation-Controlled Additions to β-Silyloxy Aldehydes. [Link]

-

MDPI. Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. genscript.com [genscript.com]

- 3. chempep.com [chempep.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Design, Synthesis, and X-Ray Studies of Potent HIV-1 Protease Inhibitors incorporating aminothiochromane and aminotetrahydronaphthalene carboxamide derivatives as the P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. watson-int.com [watson-int.com]

- 8. peptide.com [peptide.com]

- 9. renyi.hu [renyi.hu]

- 10. acgpubs.org [acgpubs.org]

Application Note: Strategic Selection of Coupling Reagents for N-tert-Butoxycarbonyl-L-isoleucineamide Synthesis

Executive Summary

The synthesis of N-tert-Butoxycarbonyl-L-isoleucineamide (Boc-Ile-NH₂) presents a specific set of challenges in peptide chemistry. Unlike alanine or glycine, isoleucine possesses a

This Application Note provides two validated protocols for the amidation of Boc-Ile-OH. We contrast the Mixed Anhydride Method (ideal for cost-effective scale-up) against the HATU/Ammonium Chloride Method (ideal for high-throughput research and difficult couplings), providing the mechanistic rationale required for reproducible results.

Reagent Selection Matrix

The choice of coupling reagent is not arbitrary; it is a trade-off between reactivity, cost, and downstream processing requirements.

| Feature | Isobutyl Chloroformate (IBCF) | HATU | EDC / HOBt |

| Class | Mixed Anhydride | Uronium/Aminium Salt | Carbodiimide |

| Reactivity | High (Temperature dependent) | Very High (Fastest) | Moderate |

| Steric Tolerance | Good | Excellent | Fair |

| Racemization Risk | Low (if T < -10°C) | Low (due to HOAt effect) | Moderate (requires HOBt) |

| By-products | CO₂, Isobutanol (Volatile/Washable) | Tetramethylurea (Water soluble) | Urea (Water soluble) |

| Primary Use | Scale-up (>10g) | Research / Discovery (<1g) | Standard synthesis |

| Cost Efficiency | High | Low (Expensive reagent) | Medium |

Mechanistic Insight: The Steric Challenge of Isoleucine

Isoleucine's

Pathway Visualization

The following diagram illustrates the decision logic and the competing pathways (Product vs. Racemization).

Figure 1: Reaction pathway logic for Boc-Ile-OH amidation, highlighting critical control points for preventing racemization.

Detailed Experimental Protocols

Protocol A: The Mixed Anhydride Method (Scalable)

Rationale: This method generates a mixed carboxylic-carbonic anhydride. It is extremely clean because the by-products are gases (CO₂) and volatile alcohols. However, strictly low temperatures are mandatory to prevent the formation of the urethane side-product (attack on the wrong carbonyl).

Materials:

-

Boc-Ile-OH (1.0 equiv)[1]

-

N-Methylmorpholine (NMM) (1.0 equiv)

-

Isobutyl Chloroformate (IBCF) (1.0 equiv)

-

Ammonia gas (or 28% NH₄OH, or 0.5M NH₃ in Dioxane)

-

Solvent: THF or DME (Anhydrous)

Step-by-Step Procedure:

-

Dissolution: Dissolve Boc-Ile-OH in anhydrous THF (0.2 M concentration) in a round-bottom flask under nitrogen.

-

Base Addition: Add NMM (1.0 equiv). Note: NMM is preferred over TEA because it is less basic and sterically hindered, reducing racemization risk.

-

Activation (Critical Step): Cool the solution to -15°C using an ice/salt or acetone/dry ice bath.

-

Anhydride Formation: Add IBCF (1.0 equiv) dropwise. Stir for exactly 15 minutes at -15°C.

-

Observation: A white precipitate (NMM·HCl) will form.

-

-

Amidation:

-

Option A (Gas): Bubble dry NH₃ gas into the headspace for 30 minutes.

-

Option B (Solution): Add 2.0 equiv of commercially available NH₃ in dioxane/methanol dropwise.

-

-

Workup: Allow to warm to room temperature. Evaporate THF. Dissolve residue in Ethyl Acetate (EtOAc).[2] Wash sequentially with 5% KHSO₄ (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.

-

Validation: Check purity via HPLC.

Protocol B: The HATU / NH₄Cl Method (High Precision)

Rationale: HATU generates the 7-aza-1-hydroxybenzotriazole (HOAt) ester. The pyridine nitrogen in HOAt provides an "anchimeric assistance" effect (neighboring group participation), stabilizing the active ester while accelerating the amine attack. This is superior for hindered amino acids like Isoleucine. We use solid NH₄Cl as the ammonia source to avoid handling gas.

Materials:

-

Boc-Ile-OH (1.0 equiv)[1]

-

HATU (1.1 equiv)[3]

-

Ammonium Chloride (NH₄Cl) (3.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)

-

Solvent: DMF (Dimethylformamide)

Step-by-Step Procedure:

-

Activation: Dissolve Boc-Ile-OH (1.0 equiv) and HATU (1.1 equiv) in DMF (concentration ~0.3 M).

-

Base Addition 1: Add DIPEA (1.0 equiv) to initiate activation. Stir for 2–5 minutes.

-

Visual: Solution usually turns yellow.

-

-

Amine Preparation: In a separate vessel, suspend NH₄Cl (3.0 equiv) in DMF and add the remaining DIPEA (2.5 equiv). Note: This releases free NH₃ in situ.

-

Coupling: Pour the activated ester solution into the NH₄Cl suspension.

-

Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC or LC-MS.

-

Workup: Dilute with EtOAc (10x reaction volume). Wash extensively with water and LiCl solution (5%) to remove DMF. Follow with standard acid/base washes.

Troubleshooting & Optimization

Controlling Racemization

Isoleucine has two chiral centers. Racemization at the

-

Cause: High pH promotes proton abstraction from the

-carbon via the oxazolone intermediate. -

Solution:

-

Use Collidine instead of DIPEA if racemization is observed (Collidine is a weaker base).[4]

-

Keep activation times short (<5 mins) before adding the amine source.

-

In the Mixed Anhydride method, never let the temperature rise above -10°C during activation.

-

Solubility Issues